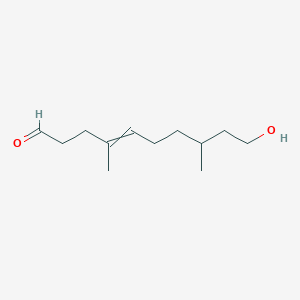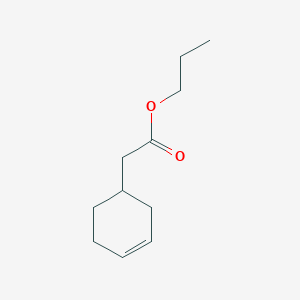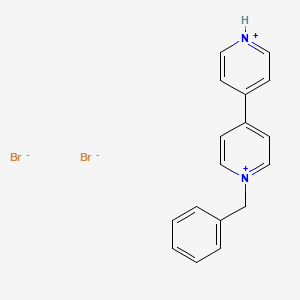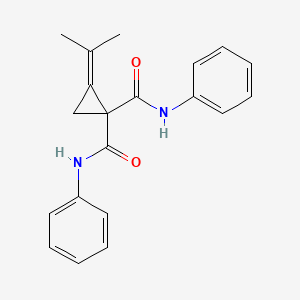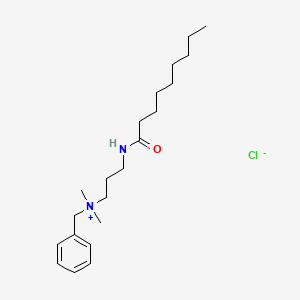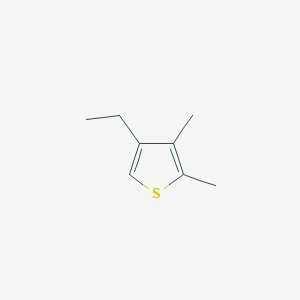
4-Ethyl-2,3-dimethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,3-dimethylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and nitriles, is another method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: Though less common, nucleophilic substitution can occur, especially in the presence of strong nucleophiles.
Oxidation and Reduction: Thiophenes can be oxidized to sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of acetic acid are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Electrophilic Substitution: Products include halogenated thiophenes, nitrothiophenes, and acylthiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Aplicaciones Científicas De Investigación
4-Ethyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,3-dimethylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs inhibit kinases or modulate ion channels, leading to therapeutic effects . The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene derivative with a single methyl group.
3-Ethylthiophene: A thiophene derivative with an ethyl group at the third position.
Uniqueness: 4-Ethyl-2,3-dimethylthiophene is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects and steric hindrance, making it a valuable compound for various applications .
Propiedades
Número CAS |
71646-50-9 |
|---|---|
Fórmula molecular |
C8H12S |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |
Clave InChI |
ZVODHZUXQDXNON-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


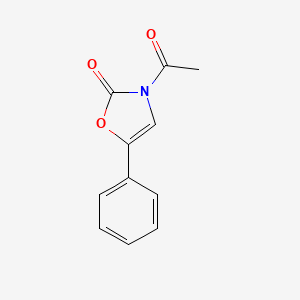

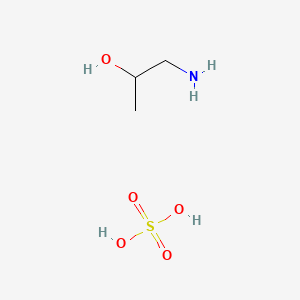
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
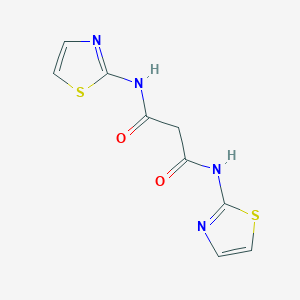
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
